molecular formula C12H14F2N4O B12220011 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12220011
M. Wt: 268.26 g/mol
InChI Key: TZSOBPLYMQQYMM-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with cyclopropyl and fluorine groups, as well as a pyrrolidine ring with a fluorine and carboxamide group.

Preparation Methods

The synthesis of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrimidine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidine ring.

    Introduction of the cyclopropyl and fluorine groups: These groups are introduced through substitution reactions using suitable reagents.

    Formation of the pyrrolidine ring: This step involves the cyclization of intermediates to form the pyrrolidine ring.

    Introduction of the carboxamide group:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and cyclopropyl positions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Scientific Research Applications

1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.

    6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine: This compound contains a purine ring and a piperazine ring, making it structurally similar but functionally different.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C12H14F2N4O

Molecular Weight

268.26 g/mol

IUPAC Name

1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C12H14F2N4O/c13-8-9(7-1-2-7)16-6-17-10(8)18-4-3-12(14,5-18)11(15)19/h6-7H,1-5H2,(H2,15,19)

InChI Key

TZSOBPLYMQQYMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCC(C3)(C(=O)N)F)F

Origin of Product

United States

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